![molecular formula C10H16N2 B13804592 3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI) CAS No. 791525-60-5](/img/structure/B13804592.png)
3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI) is a bicyclic compound with a unique structure that includes a nitrogen atom within its bicyclic framework.
Vorbereitungsmethoden
The synthesis of 3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI) can be achieved through several methods. One effective method involves the bridged-Ritter reaction, where a carbenium ion reacts with a nitrile group, followed by subsequent events to yield a cyclic imine product . This reaction is typically carried out in the presence of concentrated sulfuric acid, and the relative compositions of the products can be controlled by varying the reaction conditions .
Analyse Chemischer Reaktionen
3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI) has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a building block in the synthesis of biologically active molecules, including potential anticancer agents.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Catalysis: It can be used in asymmetric catalysis due to its chiral nature.
Wirkmechanismus
The mechanism of action of 3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI) involves its interaction with molecular targets through its nitrogen atom and bicyclic structure. These interactions can influence various biochemical pathways, making it a valuable compound in medicinal chemistry. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI) can be compared with other similar bicyclic compounds, such as:
3-Substituted 3-Azabicyclo[3.3.1]nonan-9-one oximes: These compounds have similar bicyclic structures but differ in their functional groups and reactivity.
Bicyclo[3.3.1]nonane derivatives: These compounds share the bicyclic framework but have different substituents and applications.
The uniqueness of 3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI) lies in its specific structure and the presence of the acetonitrile group, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
791525-60-5 |
|---|---|
Molekularformel |
C10H16N2 |
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
2-(3-azabicyclo[4.2.1]nonan-3-yl)acetonitrile |
InChI |
InChI=1S/C10H16N2/c11-4-6-12-5-3-9-1-2-10(7-9)8-12/h9-10H,1-3,5-8H2 |
InChI-Schlüssel |
IJRKTTYKXWSTIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CCN(C2)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonic acid, [(hexylimino)bis(methylene)]bis-](/img/structure/B13804517.png)
![3,5-Dibromo-2-[[[(1-oxobutyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13804524.png)
![Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene](/img/structure/B13804525.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B13804527.png)
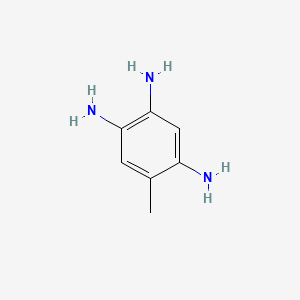
![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[2-[(2-bromobenzoyl)oxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13804535.png)
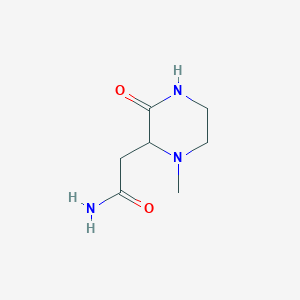
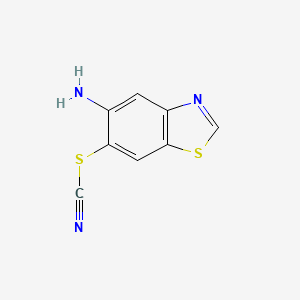
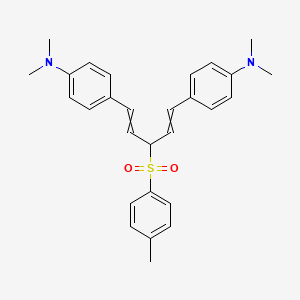
![2,4,6(3H)-Pteridinetrione, 1,5-dihydro-7-[1-(hydroxyimino)propyl]-1,3-dimethyl-](/img/structure/B13804546.png)
![[(S)-cyano-(4-phenoxyphenyl)methyl] (2R)-2-(4-chlorophenyl)-3-methylbutanoate](/img/structure/B13804572.png)
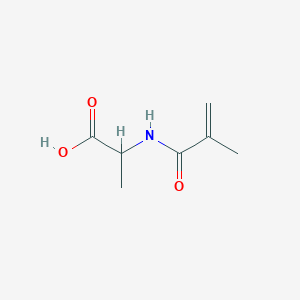
![sodium;[[(2S,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]-sulfidooxymethyl] dihydrogen phosphate](/img/structure/B13804587.png)

